6-Isopropoxypyrazine-2-carboxylic acid CAS number and IUPAC identification
6-Isopropoxypyrazine-2-carboxylic acid CAS number and IUPAC identification
This comprehensive technical guide details the chemical identity, synthesis, and application of 6-Isopropoxypyrazine-2-carboxylic acid , a critical intermediate in medicinal chemistry.
Executive Summary
6-Isopropoxypyrazine-2-carboxylic acid (CAS 59484-74-1 ) is a functionalized heterocyclic building block extensively used in the development of pharmaceuticals and agrochemicals. Structurally, it consists of a pyrazine core substituted with a carboxylic acid moiety at position 2 and a lipophilic isopropoxy group at position 6. This specific substitution pattern renders it a valuable scaffold for modulating lipophilicity (LogP) and metabolic stability in drug candidates, particularly in the design of anti-tubercular agents, kinase inhibitors, and GPR receptor agonists.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature and Identification
| Parameter | Detail |
| Common Name | 6-Isopropoxypyrazine-2-carboxylic acid |
| Systematic IUPAC Name | 6-(Propan-2-yloxy)pyrazine-2-carboxylic acid |
| CAS Registry Number | 59484-74-1 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| SMILES | CC(C)Oc1cnc(C(=O)O)cn1 |
| InChI Key | Derived from structure (e.g., specific to isomer) |
Physicochemical Properties
Note: Experimental values for this specific intermediate are rare in open literature; values below represent consensus predicted data for the class.
| Property | Value / Prediction | Significance |
| Physical State | Solid (White to off-white powder) | Standard handling as solid reagent. |
| Melting Point | N/A (Class range: 120–150 °C) | Typical for pyrazine carboxylic acids. |
| pKa (Acid) | ~3.0 – 3.5 | Stronger acid than benzoic due to N-heterocycle electron withdrawal. |
| LogP (Predicted) | ~1.2 – 1.5 | Isopropoxy group adds lipophilicity compared to methoxy analogs (LogP ~0.5). |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar alkanes; moderate in water (pH dependent). |
Synthetic Methodology
The synthesis of 6-isopropoxypyrazine-2-carboxylic acid typically proceeds via Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing carboxylate (or ester) group, facilitates the displacement of a leaving group (typically chloride) by an alkoxide nucleophile.
Synthesis Protocol (SNAr Strategy)
Precursor: 6-Chloropyrazine-2-carboxylic acid (or Methyl 6-chloropyrazine-2-carboxylate).
Reagents:
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Substrate: 6-Chloropyrazine-2-carboxylic acid.
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Nucleophile: Sodium isopropoxide (generated in situ from NaH + Isopropanol or Na metal + Isopropanol).
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Solvent: Anhydrous Isopropanol (serves as both solvent and reagent source) or THF/DMF.
Step-by-Step Procedure:
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Activation: In a flame-dried flask under nitrogen, dissolve 6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous isopropanol.
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Alkoxide Formation: Separately, prepare a solution of sodium isopropoxide by adding Sodium Hydride (NaH, 2.2 eq) to anhydrous isopropanol at 0°C. Note: 2 equivalents of base are required—one to deprotonate the carboxylic acid and one for the substitution.
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Coupling: Dropwise add the alkoxide solution to the pyrazine solution.
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Reaction: Heat the mixture to reflux (approx. 80-85°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the chloro-starting material.
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Workup:
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Cool to room temperature.
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Acidify carefully with 1N HCl to pH ~3–4 to precipitate the free acid.
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Extract with Ethyl Acetate (3x).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH gradient).
Synthetic Pathway Diagram
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.
Structural Characterization
Confirming the identity of CAS 59484-74-1 requires specific spectroscopic signatures.
1H-NMR Expectations (DMSO-d6, 400 MHz)
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Pyrazine Ring Protons: Two distinct singlets (or weak doublets due to meta-coupling) in the aromatic region.
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H-3: ~8.8 – 9.0 ppm (Deshielded by adjacent N and C=O).
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H-5: ~8.2 – 8.4 ppm (Deshielded by adjacent N and O-alkyl).
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Isopropoxy Group:
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Methine (-CH-): Septet at ~5.2 – 5.4 ppm.
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Methyls (-CH₃): Doublet (6H) at ~1.3 – 1.4 ppm.
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Carboxylic Acid: Broad singlet at ~13.0 – 14.0 ppm (exchangeable with D₂O).
Mass Spectrometry (LC-MS)
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Ionization: ESI (Negative or Positive mode).
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Observed Ion:
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[M+H]⁺: 183.19 m/z
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[M-H]⁻: 181.17 m/z (Preferred for carboxylic acids).
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Applications in Drug Discovery
6-Isopropoxypyrazine-2-carboxylic acid serves as a sophisticated bioisostere for pyridine and phenyl rings.
Strategic Design Rationale
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Lipophilicity Modulation: The isopropoxy group significantly increases LogP compared to a methoxy or hydroxy group, improving permeability across the blood-brain barrier (BBB) or cell membranes.
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Metabolic Stability: The steric bulk of the isopropyl group can hinder metabolic dealkylation by cytochrome P450 enzymes compared to a simple methoxy group.
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Bioisosterism: The pyrazine nitrogen atoms act as hydrogen bond acceptors, mimicking the electronics of pyridine-2-carboxylic acid (picolinic acid) derivatives but with altered dipole moments.
Decision Logic for Scaffold Selection
Figure 2: Decision tree for selecting the 6-isopropoxypyrazine scaffold in Structure-Activity Relationship (SAR) studies.
Safety and Handling
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
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Handling: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.
References
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Synthetic Methodology (Analogous): Aijijiyah, N. P., et al. "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives." IOP Conference Series: Materials Science and Engineering, 2020. Available at: [Link]
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Bioisosterism in Drug Design: Horgan, C., et al. "Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres."[1] Current Medicinal Chemistry, 2022.[1] Available at: [Link]
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Pyrazine Scaffolds: Dolezal, M., et al. "Synthesis of various derivatives of 3-aminopyrazine-2-carboxylic acid." Acta Poloniae Pharmaceutica, 1977.[2] Available at: [Link]
